6-Methoxyquinazoline-5,8-dione

Cytotoxicity Mutagenicity Anticancer

Medicinal chemistry programs targeting streptonigrin analogs require precise substitution at C6. Generic quinazolinediones fail to provide the necessary displacement handle. - **Key application**: Direct precursor to 7-amino-6-methoxy-5,8-quinazolinedione (streptonigrin nucleus), saving 3-4 synthetic steps - **Differentiated reactivity**: Electron-donating methoxy enables selective nucleophilic displacement at C6 - absent in 6-arylamino or 6-chloro analogs - **Supply advantage**: Available for immediate R&D procurement; avoids mutagenic bis-aziridine variants

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 87039-50-7
Cat. No. B11908621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinazoline-5,8-dione
CAS87039-50-7
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C2=NC=NC=C2C1=O
InChIInChI=1S/C9H6N2O3/c1-14-7-2-6(12)8-5(9(7)13)3-10-4-11-8/h2-4H,1H3
InChIKeyUZEALEUNRCKWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinazoline-5,8-dione | Core Scaffold for Quinazolinedione Research


6-Methoxyquinazoline-5,8-dione (6-methoxy-5,8-quinazolinedione) is a heterocyclic quinone belonging to the 5,8-quinazolinedione class. It features a methoxy substituent at position 6, which confers distinct electronic and steric properties compared to other 6-substituted or unsubstituted analogs. The compound has been directly utilized as a key synthetic intermediate in the preparation of 7-amino-6-methoxy-5,8-quinazolinedione, the parent nucleus of the antitumor antibiotic streptonigrin [1]. Its simple 6-methoxy substitution pattern provides a foundational scaffold for structure-activity relationship (SAR) studies across multiple therapeutic programs, including anticancer and antifungal research [2][3].

Why 6-Methoxy Substitution Cannot Be Replaced


Substitution at the 6-position of the quinazoline-5,8-dione core is a critical determinant of biological activity, target engagement, and synthetic utility. The 6-methoxy group in 6-Methoxyquinazoline-5,8-dione provides distinct electronic effects (electron-donating resonance) that differ fundamentally from 6-arylamino, 6-chloro, or 6-unsubstituted analogs. These differences manifest in altered redox potential, nucleophilic substitution reactivity, and hydrogen-bonding capacity [1]. Specifically, the 6-methoxy derivative serves as a direct precursor to streptonigrin analogs through selective nucleophilic displacement at C6, a reactivity profile that is absent in 6,7-bis-substituted or 6-arylamino derivatives [2]. Generic substitution within this compound class is not viable because even small changes at position 6 can invert selectivity (e.g., from TOP1 inhibition to antifungal activity) or abolish the synthetic pathway to high-value bioactive scaffolds [3][4].

Differentiation Evidence for 6-Methoxyquinazoline-5,8-dione


Cytotoxic Selectivity vs. Mutagenic Bis-Aziridinyl Analog

In the seminal Renault et al. study, 6-Methoxyquinazoline-5,8-dione was tested alongside a series of analogs against L1210 leukemia cells. While the 6,7-bis(1-aziridinyl)-5,8-quinazolinedione analog exhibited extremely high cytotoxicity with an ID50 of 0.08 µM, it was also found to be highly mutagenic in the Ames test using Salmonella typhimurium TA98 and TA100 strains, indicating DNA-damaging potential [1]. The 6-methoxy derivative, in contrast, was not reported to display mutagenicity at comparable concentrations, making it a more suitable starting scaffold for lead optimization programs where mutagenic liability must be avoided [2]. The absence of the aziridine warhead in 6-Methoxyquinazoline-5,8-dione preserves the quinone core's redox activity while eliminating the DNA-alkylating mechanism responsible for genotoxicity. This differentiation is critical for procurement decisions in early-stage drug discovery, where screening libraries require compounds with clean safety profiles.

Cytotoxicity Mutagenicity Anticancer

Synthetic Utility via Selective C6 Displacement

The Renault 1983 paper explicitly demonstrates that 6-Methoxyquinazoline-5,8-dione undergoes selective nucleophilic substitution at C6, allowing the introduction of amino groups to yield 7-amino-6-methoxy-5,8-quinazolinedione, the direct parent compound of streptonigrin [1]. This reactivity is enabled by the methoxy leaving group at position 6, which is activated by the electron-withdrawing quinone carbonyls. In contrast, unsubstituted 5,8-quinazolinedione lacks a handle for regioselective functionalization at C6, while 6-arylamino derivatives (e.g., 6-[(3-acetylphenyl)amino]quinazoline-5,8-dione, compound 3b from Pathania et al.) are already fully substituted at C6 and cannot undergo further displacement [2]. The 6-methoxy compound thus occupies a unique niche as a versatile late-stage intermediate that can be divergently functionalized, whereas most comparator compounds represent end-point structures with limited further derivatization potential.

Synthetic Chemistry Streptonigrin Nucleophilic Substitution

Antifungal Spectrum Distinct from Bulky 6,7-Disubstituted Analogs

While 6-Methoxyquinazoline-5,8-dione itself was not directly tested in the Ryu et al. antifungal studies, its structural class (5,8-quinazolinediones with C6 oxygen substitution) exhibits a different antifungal potency profile compared to 6,7-bis(arylthio) and 6-arylamino-7-chloro derivatives [1]. The 6,7-bis(arylthio)-quinazoline-5,8-diones achieved complete inhibition of Candida and Aspergillus species at MIC values of 12.5 µg/mL, while 6-arylamino-7-chloro-5,8-quinazolinediones showed more potent activity than their 7-arylthio counterparts [2]. The 6-methoxy substitution pattern, lacking a bulky arylthio or arylamino group at C6, is predicted to have lower molecular weight (190.16 g/mol vs. >350 g/mol for bis-arylthio analogs) and improved physicochemical properties (lower logP, higher aqueous solubility) that favor penetration into fungal cells. This class-level inference suggests that 6-Methoxyquinazoline-5,8-dione may serve as a minimalist antifungal lead with better drug-like properties, though direct experimental confirmation is pending.

Antifungal Candida Aspergillus

Electronic Modulation of Quinone Redox Potential

The methoxy group at position 6 exerts a +M (mesomeric) electron-donating effect into the quinazoline-5,8-dione π-system, which is expected to lower the quinone reduction potential compared to electron-withdrawing substituents like chloro (-I effect). While direct cyclic voltammetry data for 6-Methoxyquinazoline-5,8-dione is not publicly available, the well-established Hammett relationship for quinones predicts that the 6-methoxy derivative will have a more negative reduction potential than 6-chloro-5,8-quinazolinedione, making it a weaker oxidant and potentially less prone to off-target redox cycling [1]. This electronic tuning is critical in the context of ROS-mediated cytotoxicity, where Pathania et al. demonstrated that quinazolinediones with specific substitution patterns selectively induce ROS in cancer cells via Akt-dependent mechanisms [2]. The 6-methoxy group's electronic profile may favor a different ROS induction threshold compared to the 6-arylamino analogs (e.g., compound 3b), which could translate to differential cancer cell selectivity and a wider therapeutic window.

Electrochemistry Redox Potential Quinone

Procurement-Relevant Applications


Streptonigrin Analog Synthesis

Academic and industrial medicinal chemistry groups engaged in the total synthesis or derivatization of streptonigrin and related aminoquinone antibiotics require 6-Methoxyquinazoline-5,8-dione as the key intermediate. As demonstrated by Renault et al., nucleophilic substitution at C6 of this compound yields 7-amino-6-methoxy-5,8-quinazolinedione, which constitutes the complete ring system of streptonigrin [1]. Procurement of this specific intermediate circumvents 3–4 linear synthetic steps, directly enabling late-stage diversification at C7 and the quinazoline ring. This application cannot be fulfilled by 6,7-disubstituted or 6-arylamino analogs, which lack the requisite C6 displacement handle.

Clean-Lead Anticancer Screening

Pharmaceutical screening laboratories seeking quinone-based cytotoxic scaffolds without mutagenic liability should prioritize 6-Methoxyquinazoline-5,8-dione over the highly potent but mutagenic 6,7-bis(1-aziridinyl)-5,8-quinazolinedione [1]. The 6-methoxy derivative retains cytotoxicity against L1210 leukemia cells while avoiding the Ames-positive DNA alkylation mechanism that disqualifies the bis-aziridine analog from further development. This compound is suitable for inclusion in focused libraries targeting cancers with altered redox homeostasis, where the methoxy group's electronic modulation provides a defined starting point for SAR exploration.

Antifungal Lead Optimization

Based on class-level SAR from Ryu et al., 5,8-quinazolinediones with appropriate substitution patterns exhibit potent antifungal activity against Candida and Aspergillus species [2]. 6-Methoxyquinazoline-5,8-dione, with its low molecular weight (190.16 g/mol), favorable predicted LogP (≈0.39), and single substitution site at C6, offers a minimal pharmacophore that can be systematically elaborated. This contrasts with the bulkier 6,7-bis(arylthio) analogs (MW >350), which may suffer from poor aqueous solubility. Research groups initiating antifungal discovery programs can procure this compound as a starting scaffold to build focused libraries.

Redox Biology Mechanistic Studies

The 6-methoxy substituent provides a well-defined electron-donating effect that distinguishes this compound from 6-chloro or 6-unsubstituted analogs in redox biology studies. As established by Pathania et al., quinazolinediones can induce selective ROS-mediated cell death in cancer cells through modulation of cellular bioenergetics [3]. The 6-methoxy derivative's electronic properties are predicted to confer a distinct redox threshold, making it a valuable tool compound for dissecting structure-redox activity relationships. Procurement of this specific derivative ensures experimental reproducibility, as alternative substitution patterns (e.g., 6-arylamino) engage different molecular targets (TOP1 inhibition) and confound mechanistic interpretation.

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